molecular formula C25H21N7O3S B2595218 2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 536983-80-9

2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2595218
CAS No.: 536983-80-9
M. Wt: 499.55
InChI Key: RBRIRVBYUKQEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methyl group, a nitrophenyl group, and a pyridinyl group attached to a triazolopyrimidine core. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazolopyrimidine derivatives . This method involves the use of mild acidic conditions or neutral ionic liquids to achieve the desired regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and triazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives.

Scientific Research Applications

2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins . In cancer research, the compound’s antiproliferative effects are linked to its ability to induce apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl and nitrophenyl groups, in particular, contribute to its diverse range of applications in scientific research.

Properties

IUPAC Name

2-benzylsulfanyl-5-methyl-7-(4-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O3S/c1-16-21(23(33)28-19-8-5-13-26-14-19)22(18-9-11-20(12-10-18)32(34)35)31-24(27-16)29-25(30-31)36-15-17-6-3-2-4-7-17/h2-14,22H,15H2,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRIRVBYUKQEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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